molecular formula C22H23ClN4O3 B2647257 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 1775396-54-7

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2647257
CAS No.: 1775396-54-7
M. Wt: 426.9
InChI Key: NGTIOGKFCKYZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 1,2,4-triazol-5-one derivative featuring a piperidin-4-yl group substituted with a 2-(4-chlorophenoxy)acetyl moiety and a 4-methylphenyl substituent. Its synthesis likely involves cyclization of hydrazide intermediates or oxidative routes, as suggested by methods for analogous triazoles .

Properties

IUPAC Name

3-[1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3/c1-15-2-6-18(7-3-15)27-21(24-25-22(27)29)16-10-12-26(13-11-16)20(28)14-30-19-8-4-17(23)5-9-19/h2-9,16H,10-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGTIOGKFCKYZRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:

    Formation of 4-chlorophenoxyacetyl chloride: This is achieved by reacting 4-chlorophenol with acetyl chloride in the presence of a base.

    Acylation of piperidine: The 4-chlorophenoxyacetyl chloride is then reacted with piperidine to form the corresponding acylated piperidine derivative.

    Cyclization: The acylated piperidine is further reacted with 4-methylphenyl hydrazine and a suitable cyclizing agent to form the triazolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of amines or alcohols depending on the reaction conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its complex structure and potential biological activity.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for certain biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Key Substituents Molecular Weight (g/mol) Reported Biological Activities References
Target Compound : 3-{1-[2-(4-Chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one 4-Chlorophenoxy acetyl, piperidin-4-yl, 4-methylphenyl ~470.9 (estimated) Potential antifungal/anticancer (theoretical)
5-[1-(5-Chloro-2-methoxybenzoyl)-4-piperidinyl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () 5-Chloro-2-methoxybenzoyl, piperidin-4-yl, 4-methylphenyl ~484.3 Unspecified; structural similarity suggests antimicrobial activity
Fluconazole Bis-triazolyl, 2,4-difluorophenyl 306.3 Antifungal (clinical use)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-2-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]ethanone () 4-Chlorophenyl (pyrazole), piperidinyl-hydroxy ~498.4 Unknown; pyrazole derivatives show analgesic properties
4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one () 4-Hydroxyphenyl, amino group 192.2 Metal coordination studies

Key Comparative Analysis

Structural Modifications and Bioactivity: The target compound’s 4-chlorophenoxy acetyl group distinguishes it from ’s 5-chloro-2-methoxybenzoyl analogue. Compared to Fluconazole, the target compound’s piperidine and bulky aryl groups may confer higher lipophilicity, which could improve tissue penetration but reduce aqueous solubility .

Pharmacokinetic Implications :

  • The piperidine ring in the target compound and ’s analogue may enhance metabolic stability compared to simpler triazoles like ’s hydroxyl-substituted derivative, which lacks lipophilic groups .
  • The 4-methylphenyl group in the target compound likely increases hydrophobic interactions in enzyme binding pockets, a feature shared with ’s analogue but absent in Fluconazole .

Biological Activity Trends :

  • Sulfur-containing 1,2,4-triazoles (e.g., thione derivatives in ) exhibit anti-HIV and anti-TMV activities, but the target compound’s lack of sulfur suggests divergent mechanisms, possibly favoring antifungal or anticancer pathways .
  • Pyrazole-containing compounds () are associated with analgesic effects, whereas the triazolone core in the target compound aligns with antifungal and anticancer activities observed in clinical triazoles like Voriconazole .

Research Findings and Implications

  • Synthesis : The target compound’s synthesis likely follows routes analogous to ’s methods, involving cyclization of hydrazide intermediates or oxidative coupling .
  • Crystallography : Structural validation could utilize SHELXL () for refinement, ensuring accurate determination of bond angles and conformations critical for activity .
  • Biological Screening: Preliminary assays should focus on antifungal activity (e.g., Candida spp.) and cytotoxicity against cancer cell lines, leveraging known triazole mechanisms such as CYP450 inhibition .

Biological Activity

The compound 3-{1-[2-(4-chlorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic molecule with potential therapeutic applications. Its structure incorporates a piperidine ring, a triazole moiety, and a chlorophenoxyacetyl group, which suggest diverse biological activities. This article explores the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular formula of the compound is C22H24ClN5O3C_{22}H_{24}ClN_{5}O_{3} with a molecular weight of approximately 441.9 g/mol. The structural components are critical for its pharmacological properties.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit various biological activities, including:

  • Antimicrobial Activity : Many triazole derivatives have demonstrated significant antimicrobial properties.
  • Neuroprotective Effects : The piperidine structure is associated with neuroactive properties, potentially offering protection against neurodegeneration.
  • Enzyme Inhibition : Compounds with similar structures have shown efficacy as enzyme inhibitors, particularly in acetylcholinesterase and urease inhibition.

Structure-Activity Relationship (SAR)

A comprehensive understanding of the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and triazole moieties can significantly influence its pharmacological profile.

Structural Feature Impact on Activity
Piperidine RingContributes to neuroactivity and analgesic effects
Triazole MoietyEnhances antimicrobial and antifungal properties
Chlorophenoxyacetyl GroupPotentially increases binding affinity to biological targets

Case Studies and Research Findings

  • Neuroprotective Properties :
    A study highlighted that derivatives of piperidine exhibit neuroprotective effects against dopaminergic neuron degeneration. The compound's ability to selectively activate dopamine receptors suggests potential applications in treating neurodegenerative diseases .
  • Antimicrobial Activity :
    Research on similar triazole compounds demonstrated significant antibacterial activity against various strains of bacteria. For instance, compounds with the triazole ring were found to be effective against resistant bacterial strains, showing promise in combating infections .
  • Enzyme Inhibition :
    Inhibitory studies revealed that certain derivatives can effectively inhibit acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease. The IC50 values for related compounds ranged from 0.63 µM to 2.14 µM, indicating strong inhibitory potential .

Pharmacokinetics and Toxicology

Initial pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. However, further toxicological evaluations are necessary to assess its safety profile comprehensively.

Q & A

Q. What are the established synthetic routes for this compound, and what intermediates are critical in its formation?

The synthesis typically involves multi-step pathways, including:

  • Step 1 : Formation of a piperidine-acetyl intermediate via condensation of 4-chlorophenoxyacetic acid with piperidine derivatives under alkaline conditions .
  • Step 2 : Cyclization of the intermediate with a triazolone precursor (e.g., 4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one) in acidic media, often using hydrazinecarbothioamide derivatives as key intermediates . Critical intermediates include the 2-(4-chlorophenoxy)acetyl-piperidine moiety and the triazolone ring system. Reaction yields depend on pH, temperature, and substituent effects on the aryl groups .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?

  • Spectroscopy :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., distinguishing piperidine CH₂ groups at δ 2.5–3.5 ppm) and confirms aromatic substituents .
  • FT-IR : Validates carbonyl (C=O) stretches (~1700 cm⁻¹) and triazolone N-H bonds (~3200 cm⁻¹) .
    • Crystallography : Single-crystal X-ray diffraction resolves the 3D conformation, including dihedral angles between the triazolone and chlorophenoxy groups, which influence biological activity .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization optimize the synthesis of the triazolone core?

Advanced catalytic methods using Pd/C or Pd(OAc)₂ with formic acid derivatives (as CO surrogates) enable efficient cyclization of nitroarene precursors into the triazolone ring. This approach reduces side reactions (e.g., over-reduction) and improves regioselectivity. Key parameters include ligand choice (e.g., BINAP) and solvent polarity .

Q. What strategies resolve contradictions in reaction yields when varying substituents on the piperidine or aryl groups?

Contradictions arise from steric and electronic effects:

  • Piperidine substituents : Bulkier groups (e.g., 4-methylphenyl) reduce reaction rates due to steric hindrance but enhance stability. Computational DFT studies can predict optimal substituent placement .
  • Aryl groups : Electron-withdrawing groups (e.g., 4-chlorophenoxy) increase electrophilicity, accelerating cyclization but risking over-oxidation. Adjusting reaction pH (e.g., using ammonium acetate buffers) mitigates this .

Q. How do computational models predict the compound’s reactivity with biological targets?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite assess binding affinity to enzymes (e.g., cytochrome P450) based on the compound’s electronic configuration and hydrophobic interactions .
  • QSAR studies : Correlate substituent effects (e.g., logP values of the chlorophenoxy group) with bioactivity. For example, higher lipophilicity enhances membrane permeability but may reduce solubility .

Methodological Considerations

Q. How is HPLC used to validate purity and quantify residual solvents?

  • Column : C18 reverse-phase with a 5 µm particle size.
  • Mobile phase : Gradient of ammonium acetate buffer (pH 6.5) and acetonitrile .
  • Detection : UV at 254 nm for the triazolone chromophore. Residual solvents (e.g., DCM) are quantified via headspace GC-MS, adhering to ICH Q3C guidelines .

Q. What are the challenges in scaling up the synthesis, and how are they addressed?

  • Challenge 1 : Exothermic reactions during cyclization require controlled cooling (e.g., jacketed reactors).
  • Challenge 2 : Low solubility of intermediates in aqueous media is mitigated by PEG-400/water mixtures .
  • Solution : Process Analytical Technology (PAT) tools monitor reaction progression in real-time, ensuring reproducibility .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for this compound?

Discrepancies arise from:

  • Assay conditions : Varying pH or temperature alters enzyme inhibition kinetics. Standardized assays (e.g., fixed 37°C and pH 7.4) are critical .
  • Isomerism : The triazolone ring can exhibit keto-enol tautomerism, affecting binding. X-ray crystallography confirms the dominant tautomer in solid-state studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.